molecular formula C13H12F2N4O B601514 (2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile CAS No. 241479-74-3

(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile

Cat. No.: B601514
CAS No.: 241479-74-3
M. Wt: 278.26
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Description

This compound is a chiral nitrile derivative featuring a 2,5-difluorophenyl group, a hydroxylated stereocenter, and a 1,2,4-triazole moiety. Its stereochemical configuration (2S,3R) is critical for biological activity, as seen in antifungal agents targeting cytochrome P450 enzymes . Synthetic routes report yields up to 91% using stereoselective methods, such as enantiomeric resolution with chiral acids (e.g., (+)-(1S)-camphor-10-sulfonic acid) .

Properties

IUPAC Name

(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-4-10(14)2-3-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUFNUKZJVPBI-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129526
Record name (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241479-74-3
Record name (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241479-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Butanenitrile Backbone

The synthesis begins with a ketone or alcohol precursor, such as 2-methyl-3-oxobutanenitrile. A stereoselective reduction using catalysts like (R)-CBS (Corey-Bakshi-Shibata) yields the (2S,3R)-diol intermediate. For example:

2-Methyl-3-oxobutanenitrile(R)-CBSBH3THF(2S,3R)-3-Hydroxy-2-methylbutanenitrile[1]\text{2-Methyl-3-oxobutanenitrile} \xrightarrow[\text{(R)-CBS}]{\text{BH}_3\cdot\text{THF}} (2S,3R)\text{-3-Hydroxy-2-methylbutanenitrile} \quad

Key Conditions :

  • Temperature: −78°C to 0°C

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 75–85% enantiomeric excess (ee)

Introduction of the Difluorophenyl Group

The difluorophenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. A boronated 2,5-difluorophenyl reagent reacts with the hydroxy-protected intermediate:

(2S,3R)-3-(Protective Group)-2-methylbutanenitrile+2,5-Difluorophenylboronic AcidPd(PPh3)4Intermediate[2](2S,3R)\text{-3-(Protective Group)-2-methylbutanenitrile} + \text{2,5-Difluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Intermediate} \quad

Protective Groups :

  • Silyl Ethers : tert-Butyldimethylsilyl (TBS) for hydroxy protection.

  • Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1).

  • Yield : 60–70% after deprotection.

Triazole Ring Installation

The 1,2,4-triazole ring is formed via Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. Alternatively, nucleophilic substitution replaces a leaving group (e.g., bromide) with triazole:

4-Bromo Intermediate+1H-1,2,4-TriazoleNaH, DMFTarget Compound[3]\text{4-Bromo Intermediate} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad

Optimized Conditions :

  • Base: Sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) at 80°C

  • Reaction Time: 12–16 hours

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance efficiency, flow chemistry minimizes reaction times and improves heat management:

Step Reactor Type Residence Time Temperature
Ketone ReductionMicrofluidic5 min−20°C
Suzuki CouplingPacked Bed30 min100°C
Triazole SubstitutionTubular2 h80°C

Advantages :

  • 95% conversion rate for triazole step.

  • Reduced solvent waste compared to batch processes.

Crystallization and Purification

Final purification employs gradient recrystallization from ethanol/water (4:1), yielding >99% purity by HPLC:

Parameter Specification
Purity (HPLC)≥99.5%
Enantiomeric Excess≥98% ee
Residual Solvents<50 ppm (ICH Guidelines)

Analytical Validation

Structural Confirmation

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substituent positions and fluorine integration.

  • X-ray Crystallography : Resolves absolute stereochemistry.

Stereochemical Integrity

Chiral stationary phase HPLC (CSP-HPLC) using a Chiralpak IC column confirms the (2S,3R) configuration:

Mobile Phase Retention Time (min) Peak Ratio
Hexane/Isopropanol (90:10)12.3 (S,R) / 14.7 (R,S)98:2

Challenges and Optimization

Stereochemical Drift

Early routes suffered from epimerization at C3 during triazole installation. Mitigation strategies include:

  • Low-temperature reactions (<40°C).

  • Proton-sponge additives to neutralize HBr byproducts.

Byproduct Formation

The thioamide derivative (CAS: 368421-58-3) forms if sulfur contaminants are present during nitrile synthesis. Rigorous solvent drying eliminates this side product.

Hazard Control Measure
Hydride Reagents (BH₃)Schlenk line handling under nitrogen atmosphere
Palladium WasteRecovery via ion-exchange resins
Fluorinated IntermediatesScrubbing systems for HF mitigation

Emerging Methodologies

Biocatalytic Hydroxylation

Recent advances utilize engineered cytochrome P450 enzymes for stereospecific hydroxylation:

2-Methyl-3-oxobutanenitrileP450 BM3 Mutant(2S,3R)-3-Hydroxy Intermediate[4]\text{2-Methyl-3-oxobutanenitrile} \xrightarrow{\text{P450 BM3 Mutant}} (2S,3R)\text{-3-Hydroxy Intermediate} \quad

Benefits :

  • 99% ee without chiral auxiliaries.

  • Aqueous reaction media reduce organic solvent use.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Butanenitrile Backbone : Initial reactions include alkylation and nitrile formation.
  • Introduction of the Difluorophenyl Group : This is achieved through nucleophilic aromatic substitution.
  • Hydroxylation : The hydroxy group is introduced using reagents like osmium tetroxide.
  • Triazole Ring Formation : Final steps involve cyclization to form the triazole ring.

Chemistry

In chemical research, (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile serves as a building block for synthesizing more complex molecules. Its structure allows exploration of new reaction mechanisms and development of novel synthetic methodologies .

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The triazole ring and difluorophenyl group are known to interact with various biological targets. Research indicates that it may influence enzyme activity through metal ion binding and can penetrate cell membranes due to its lipophilicity .

Medicinal Applications

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. The presence of the triazole ring is particularly noteworthy due to its association with antifungal and antibacterial activities. Studies have shown efficacy against various pathogens, making it a candidate for drug development .

Case Studies

  • Antifungal Activity : Research has demonstrated that compounds with similar structures exhibit significant antifungal properties against strains like Candida albicans. The mechanism involves inhibiting fungal cell wall synthesis.
  • Antibacterial Properties : Clinical studies have suggested that derivatives can inhibit bacterial growth in vitro, potentially leading to new treatments for resistant infections.

Industrial Applications

In the industrial sector, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties and stability .

Mechanism of Action

The mechanism of action of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for their activity. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound is compared to three analogs (Table 1):

Compound Name CAS Molecular Formula Key Functional Groups Synthesis Yield Melting Point (°C)
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile 241479-74-3 C₁₄H₁₃F₂N₃O Nitrile, triazole, hydroxyl 84.7–91% N/A
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide 241479-75-4 C₁₄H₁₅F₂N₃O₂ Amide, triazole, hydroxyl N/A N/A
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol methanesulfonate 1175536-50-1 C₁₂H₁₃F₂N₃O₂·CH₄O₃S Methanesulfonate, triazole, diol N/A 173.5–174.5

Structural Insights :

  • Nitrile vs. Amide : The nitrile group in the target compound may confer greater metabolic stability compared to the amide analog, which is prone to hydrolysis .
  • Fluorine Substitution: The 2,5-difluorophenyl group in the target compound vs.
  • Stereochemistry : The (2S,3R) configuration is distinct from (2R,3R) in the amide analog, which could influence enantioselective interactions .

Structural Similarity Analysis

  • Tanimoto Coefficient : The target compound and its amide analog share a Tanimoto coefficient >0.85 due to overlapping triazole and difluorophenyl motifs .
  • Graph-Based Comparison : Subgraph matching identifies a common backbone of hydroxy-methyl-butanenitrile, but diverges at functional groups (nitrile vs. amide) .

Research Implications

  • Pharmacological Potential: The nitrile group’s electrophilicity suggests utility as a mechanism-based inhibitor, while the amide analog may serve as a prodrug .
  • Optimization Strategies : Introducing methanesulfonate groups (as in the analog from ) could enhance solubility without compromising stereochemical integrity .

Biological Activity

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C13H12F2N4O
  • Molecular Weight : 278.26 g/mol
  • CAS Number : 241479-74-3
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with commercially available precursors that undergo various transformations including nucleophilic substitutions and cyclizations.
  • Methodology : A notable method includes the use of triazole derivatives which are synthesized through azole formation reactions followed by functional group modifications.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antiproliferative Activity

Studies indicate that compounds containing the triazole moiety often show significant antiproliferative effects against cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549) cells.
  • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation.

The biological activity is primarily attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways leading to cancer cell death.

Case Studies

Several studies have focused on the efficacy of this compound:

StudyObjectiveFindings
Study 1Evaluate antiproliferative effectsSignificant inhibition observed in MCF7 and HT29 cell lines
Study 2Investigate mechanism of actionInduction of apoptosis confirmed via flow cytometry
Study 3Assess selectivity against normal cellsLow toxicity towards non-cancerous cells

Q & A

Q. Factors influencing outcomes :

  • Catalyst choice : Chiral acids (e.g., camphorsulfonic acid) enhance stereocontrol.
  • Solvent polarity : Polar solvents (e.g., THF) favor nucleophilic attack in epoxide ring-opening.
  • Temperature : Higher temperatures (e.g., 130°C in Method C) accelerate reactions but may reduce selectivity.

Q. Table 1. Synthesis Comparison

MethodCatalyst/SolventTemp.Yieldde/e.e.
ACamphorsulfonic acid, MeOH/MTBE/toluene60°C84.7%>99.2% de
BLiH, THFReflux83%>99.1% e.e.
CMgO, o-xylene130°C91%N/A

Basic: Which analytical techniques confirm stereochemistry and purity?

Answer:

  • Chiral HPLC : Resolves enantiomers and quantifies e.e. (>99.1% reported in Method B) .
  • NMR Spectroscopy : 1^1H-NMR signals (e.g., J = 7.3 Hz for methyl groups) confirm stereochemistry .
  • LC-MS : Validates molecular weight (m/z 279 [M+H]+^+) and detects impurities .

Advanced: How can researchers resolve contradictions in diastereomeric ratios using different catalysts?

Answer:
Discrepancies arise from divergent catalytic mechanisms:

  • Camphorsulfonic acid (Method A) induces kinetic resolution via hydrogen-bonding, favoring one diastereomer.
  • LiH (Method B) operates through nucleophilic epoxide opening, with steric effects dictating selectivity.
    Recommendation : Perform mechanistic studies (e.g., DFT calculations) to map transition states and optimize catalyst-substrate interactions .

Advanced: What strategies optimize enantiomeric excess, and what are their limitations?

Answer:

  • Dynamic kinetic resolution : Use chiral catalysts under reversible conditions (e.g., camphorsulfonic acid in Method A).
  • Limitations : Scalability issues due to expensive catalysts; side reactions (e.g., epimerization) at high temps.
  • Alternative : Enzymatic resolution (not reported but viable for similar triazole derivatives) .

Basic: What are common byproducts, and how are they mitigated?

Answer:

  • Byproducts : Epoxide dimers or unreacted intermediates from incomplete ring-opening.
  • Mitigation :
    • Recrystallization : Use hexane/CH2_2Cl2_2 (1:1) to remove hydrophobic impurities .
    • Chromatography : Silica gel columns separate diastereomers.

Advanced: How do triazole substituents affect stability and reactivity?

Answer:

  • Electron-withdrawing groups (e.g., fluorine in 2,5-difluorophenyl) increase electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions .
  • Hydrogen-bonding : The hydroxy group stabilizes transition states, as seen in Method A’s high de .

Basic: What safety precautions are required for synthesis?

Answer:

  • LiH handling : Use inert atmosphere (N2_2) due to moisture sensitivity and flammability .
  • Solvents : Ventilate MTBE (tert-butyl methyl ether) to avoid inhalation risks.

Advanced: How to design kinetic studies for epoxide ring-opening?

Answer:

  • Monitor parameters : Reaction progress via 1^1H-NMR (disappearance of epoxide protons at δ 3.33 ppm).
  • Variable control : Track catalyst loading (e.g., 0.1–0.3 mol%) and temperature gradients (0–60°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Reactant of Route 2
Reactant of Route 2
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile

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